molecular formula C19H15ClN2O2 B2704338 1-(3-chlorophenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 886886-40-4

1-(3-chlorophenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2704338
CAS No.: 886886-40-4
M. Wt: 338.79
InChI Key: GRAZRWVLRDCTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C19H15ClN2O2 and its molecular weight is 338.79. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

A study by Jager & Otterbein (1980) involved the synthesis and crystal structure analysis of a closely related compound, which helped in understanding the chemical reactivity and potential applications of pyrazine derivatives in materials science and molecular engineering. This research provides foundational knowledge on the structural properties of pyrazine derivatives, which is crucial for their application in designing new materials with specific functions (J. Jager & W. Otterbein, 1980).

Antitumor Activity

Liu et al. (2020) reported on the synthesis, crystal structure, and antitumor activity of a pyrazolo[1,5-a]pyrimidine derivative, highlighting the potential of pyrazine derivatives in developing new anticancer agents. This study underscores the importance of pyrazine derivatives in medicinal chemistry, specifically their role in creating compounds with promising anticancer activities (Jin Liu, Juan Zhao & Jiu fu Lu, 2020).

Antimicrobial and Anti-inflammatory Agents

A research by Kendre, Landge, & Bhusare (2015) focused on the synthesis and biological evaluation of novel pyrazine derivatives as antimicrobial and anti-inflammatory agents. This study contributes to the understanding of pyrazine derivatives' role in pharmaceuticals, particularly in developing new drugs with antimicrobial and anti-inflammatory properties (B. V. Kendre, M. G. Landge & S. Bhusare, 2015).

Electronic and Optoelectronic Properties

Low-Bandgap Copolymers for Solar Cells

Yuan et al. (2010) developed low-bandgap copolymers incorporating pyrido[3,4-b]pyrazine moieties for use in bulk heterojunction solar cells. Their work is significant for the advancement of solar energy technologies, showcasing the potential of pyrazine derivatives in creating efficient and stable materials for photovoltaic applications (Mao-Chuan Yuan et al., 2010).

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c1-2-14-6-8-15(9-7-14)13-21-10-11-22(19(24)18(21)23)17-5-3-4-16(20)12-17/h2-12H,1,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAZRWVLRDCTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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